The synthesis of Mouse Granulocyte-Macrophage Colony-Stimulating Factor can be achieved through recombinant DNA technology. The gene encoding Mouse Granulocyte-Macrophage Colony-Stimulating Factor is cloned into expression vectors, which are then transformed into host cells such as Escherichia coli or mammalian cell lines for protein expression.
Mouse Granulocyte-Macrophage Colony-Stimulating Factor has a globular structure consisting of 125 amino acid residues with a molecular weight of approximately 14.2 kDa. The active form exists as a homodimer, which is essential for its biological activity .
The three-dimensional structure of Mouse Granulocyte-Macrophage Colony-Stimulating Factor reveals a compact arrangement with specific regions responsible for receptor binding and dimerization. Structural studies have identified critical amino acid residues that contribute to its functional properties .
Mouse Granulocyte-Macrophage Colony-Stimulating Factor primarily engages in receptor-mediated signaling upon binding to its receptor on target cells, leading to various intracellular signaling cascades.
The mechanism of action for Mouse Granulocyte-Macrophage Colony-Stimulating Factor involves several steps:
Studies have shown that elevated levels of Mouse Granulocyte-Macrophage Colony-Stimulating Factor can lead to increased inflammatory responses and are associated with conditions such as acute respiratory distress syndrome in infected patients .
Mouse Granulocyte-Macrophage Colony-Stimulating Factor has numerous applications in scientific research:
The mouse GM-CSF (Csf2) gene resides within a cytokine gene cluster on chromosome 11, adjacent to Il3. Its promoter contains conserved binding sites for transcription factors, including NF-κB, AP-1, NFAT, and core-binding factor (CBF), within a 100 bp region upstream of the transcription start site. The CD28 response region (CD28RR) harbors critical NF-κB sites essential for inducible expression [2] [6]. Chromatin remodeling precedes transcriptional activation, with PKC signaling inducing nucleosome repositioning across the promoter. Full transcription requires both PKC and calcium signaling pathways, with c-Rel (NF-κB subunit) necessary for chromatin accessibility [6].
The 3’ untranslated region (UTR) contains AU-rich elements (AREs) that regulate mRNA stability. IL-1 synergizes with serum factors to induce GM-CSF transcript accumulation via post-transcriptional mechanisms, whereas cycloheximide blocks IL-1-induced G-CSF mRNA (but not GM-CSF), indicating distinct regulatory pathways [9].
Table 1: Transcription Factors Regulating GM-CSF
Factor | Binding Site | Function | Activation Signal |
---|---|---|---|
NF-κB | CD28RR | Chromatin remodeling | PKC |
NFAT | Proximal promoter | Transcriptional activation | Calcium/PKC |
CBF | −51 bp | Basal transcription | Constitutive |
AP-1 | Enhancer region | Enhancer assembly | TCR/CD28 |
Mouse GM-CSF is a 124-amino acid glycoprotein with two functional regions:
Mouse GM-CSF binds its receptor (GMRα/βc heterodimer) via two discontinuous regions:
Table 2: Comparative Features of Mouse vs. Human GM-CSF
Property | Mouse GM-CSF | Human GM-CSF |
---|---|---|
Amino Acids | 124 | 127 |
Glycosylation Sites | N27, N37 | N27, N37, O-sites (Ser5/7/9/Thr10) |
Receptor Affinity (Kd) | 20–100 pM | 20–100 pM |
Cross-species Activity | None | None |
Murine GMRα exhibits strain-specific polymorphisms:
Four murine GMRα isoforms arise from alternative splicing:
Table 3: Murine GMRα Isoforms
Isoform | Structure | Function | Expression |
---|---|---|---|
Full-length | 387 aa, transmembrane | Signal transduction | Myeloid cells |
Δ223–247 | FN-III domain deletion | Inactive | Spleen, bone marrow |
Soluble | Extracellular domain only | Antagonist | Leukemia PBMCs |
Truncated | Cytoplasmic truncation | Dominant-negative | Low levels |
Mouse GM-CSF has two conserved N-glycosylation sites (Asn27, Asn37) and variable O-glycosylation at Ser5/7/9/Thr10. Glycoengineering studies reveal:
Receptor phosphorylation regulates signaling outcomes:
Membrane-bound GMRα undergoes metalloprotease-mediated shedding (e.g., ADAM17), generating soluble receptors that neutralize GM-CSF bioactivity. This represents a physiological feedback mechanism [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5